![molecular formula C23H25NO B486979 1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol CAS No. 187605-87-4](/img/structure/B486979.png)

1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

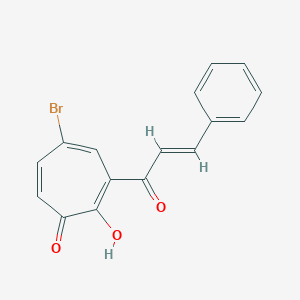

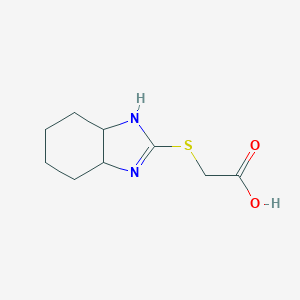

“1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol” is a chemical compound with the molecular formula C23H25NO . It’s related to the class of compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to a carbon atom within an aromatic ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthol group (a naphthalene ring with a hydroxyl group) and a 2,6-diisopropylphenyl group connected by an imine functional group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the sources I found .Scientific Research Applications

Organic Synthesis and Catalysis

- A novel method for the synthesis of Schiff bases utilizing 2-naphthol derivatives highlights the importance of these compounds in organic synthesis. Schiff bases are versatile intermediates for various chemical transformations, including the synthesis of complex molecules and heterocycles (Asiri & Khan, 2010).

- Bimetallic effects in catalysis have been observed with the use of diisopropylphenyl-imino-naphthol ligands, leading to enhanced selectivity and efficiency in ethylene polymerization. This demonstrates the potential of these compounds in developing new catalytic systems for polymer production (Rodriguez, Delferro, & Marks, 2009).

Material Science

- Research on organotin compounds derived from Schiff bases including naphthol derivatives has shown their potential in organic light emitting diodes (OLEDs). These compounds exhibit interesting photophysical properties, making them suitable for application in optoelectronic devices (García-López et al., 2014).

Chemosensing

- A naphthol-based chemosensor has been developed for the detection of CN− and Zn2+ ions , demonstrating the utility of naphthol derivatives in environmental monitoring and biological applications. The sensor exhibits selective colorimetric and fluorescent responses to these ions (Jung et al., 2019).

Corrosion Inhibition

- Schiff bases derived from naphthol have been studied for their corrosion inhibition properties on metal surfaces. These compounds show good inhibition efficiency, indicating their potential in protecting materials against corrosion (El-Lateef, Abu‐Dief, & El-Gendy, 2015).

Green Chemistry

- Ionic liquids based on naphthol derivatives have been utilized as catalysts in the one-pot synthesis of amidoalkyl naphthols, showcasing the role of these compounds in promoting greener and more efficient chemical processes (Ghorbani, Kiyani, Pourmousavi, & Ajloo, 2020).

properties

IUPAC Name |

1-[[2,6-di(propan-2-yl)phenyl]iminomethyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-15(2)18-10-7-11-19(16(3)4)23(18)24-14-21-20-9-6-5-8-17(20)12-13-22(21)25/h5-16,25H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFIHSZKMMOERQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-](/img/structure/B486959.png)

![1-{[(2,5-Ditert-butylphenyl)imino]methyl}-2-naphthol](/img/structure/B486987.png)

![6-(2-Phenylvinyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487032.png)

![2'-amino-5-fluoro-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B487054.png)

![6-(4-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487072.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B487076.png)

![3-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487124.png)

![3-(4-Methylphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487125.png)